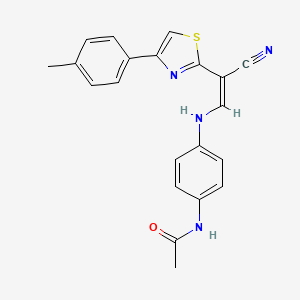

(Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, also known by its CAS number 477187-20-5, is a compound that has garnered attention for its potential biological activities, especially in the fields of antibacterial, antiviral, and anticancer research. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

The molecular formula of this compound is C19H16N4O2S2, with a molecular weight of 396.5 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives and α-haloketones.

- Vinylation : The thiazole derivative undergoes vinylation to introduce a vinyl group.

- Cyano Group Introduction : A nucleophilic substitution reaction introduces the cyano group.

- Acetamide Formation : The final product is formed through a reaction with an acetamide derivative.

Antibacterial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, a related study evaluated various N-phenylacetamide derivatives against bacteria such as Xanthomonas oryzae and reported promising results. The compound demonstrated an effective concentration (EC50) value of 156.7 µM against Xoo, outperforming traditional antibacterial agents like bismerthiazol and thiodiazole copper .

Antiviral Activity

In addition to antibacterial properties, thiazole derivatives have shown potential antiviral activities. A study on aminothiazole derivatives indicated that certain compounds within this class exhibited low cytotoxicity while maintaining antiviral efficacy against various viral strains .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example, related thiazole compounds have been shown to induce apoptosis and autophagy in cancer cell lines, demonstrating significant in vitro potency against resistant forms of cancer such as melanoma and pancreatic cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activity. Modifications to the thiazole ring and substituents on the phenyl groups can significantly alter their efficacy against bacterial and cancerous cells. For instance, compounds with specific substitutions demonstrated enhanced activity profiles compared to their unsubstituted counterparts .

Case Studies

-

Antibacterial Evaluation : A study assessed the antibacterial activity of various thiazole derivatives against multiple strains of bacteria, finding that certain modifications led to improved minimum inhibitory concentrations (MICs) .

Compound MIC (µg/mL) Activity Compound A 100 Moderate Compound B 200 Weak Reference (Chloramphenicol) 25 Strong - Anticancer Studies : In vivo studies using xenograft models demonstrated that specific thiazole derivatives could significantly reduce tumor growth in mice models, underscoring their potential as lead compounds in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are recognized for their potential as antimicrobial agents. The compound (Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has been evaluated alongside other thiazole-based compounds for their efficacy against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Evaluation

A study synthesized and tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 400 μg/mL against Staphylococcus aureus and Escherichia coli . The compound this compound was part of this evaluation, showing promising results against resistant bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 |

| Compound B | Escherichia coli | 62.5 |

| (Z)-N-(4-((2-cyano... | Staphylococcus aureus | 100 |

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, with numerous studies highlighting their effectiveness against various cancer cell lines. This compound has shown potential in preclinical studies.

Case Study: Antitumor Efficacy

Research indicated that thiazole-integrated compounds exhibit significant cytotoxicity against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). For instance, a lead compound derived from thiazole demonstrated high potency with IC50 values lower than those of standard chemotherapeutics . The mechanism of action involved apoptosis induction and autophagy in cancer cells.

| Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |

|---|---|---|

| Melanoma | 5.71 | 10 |

| Pancreatic Cancer | 7.00 | 15 |

| CML | 6.50 | 12 |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Studies have shown that certain thiazole compounds can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Evaluation

In a recent study, various thiazole derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) model. Compounds demonstrated median effective doses significantly lower than standard medications like ethosuximide . The structure-activity relationship indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

| Compound | Median Effective Dose (mg/kg) | Standard Drug Dose (mg/kg) |

|---|---|---|

| Compound C | <20 | 140 |

| Compound D | <15 | 120 |

Properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-14-3-5-16(6-4-14)20-13-27-21(25-20)17(11-22)12-23-18-7-9-19(10-8-18)24-15(2)26/h3-10,12-13,23H,1-2H3,(H,24,26)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWWEMWYEQTKFM-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.